![molecular formula C24H22N2O2 B13821731 N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a dihydronaphthalene moiety and a hydrazide functional group
準備方法
The synthesis of N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2-hydroxy-2,2-diphenylacetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
化学反応の分析
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
科学的研究の応用
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique optical and electronic properties.
Biological Research: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
類似化合物との比較
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-2-phenyl-4-quinolinecarbohydrazide: This compound has a similar dihydronaphthalene moiety but differs in the presence of a quinolinecarbohydrazide group.
N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-4-ethoxybenzohydrazide: This compound features an ethoxybenzohydrazide group instead of the diphenylacetohydrazide group.
N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-3-nitrobenzohydrazide: This compound includes a nitrobenzohydrazide group, which imparts different chemical and biological properties.
特性
分子式 |
C24H22N2O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N2O2/c27-23(26-25-22-17-9-11-18-10-7-8-16-21(18)22)24(28,19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-8,10,12-16,28H,9,11,17H2,(H,26,27)/b25-22- |
InChIキー |
SGPFPAGLVBYXGP-LVWGJNHUSA-N |
異性体SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)/C1 |
正規SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


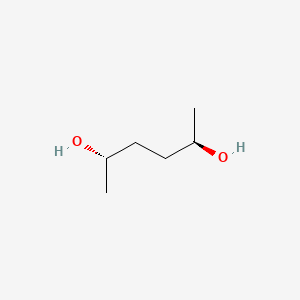
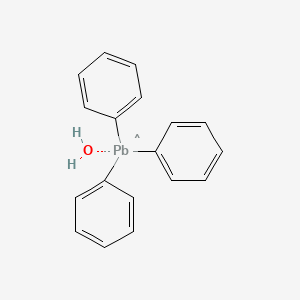
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
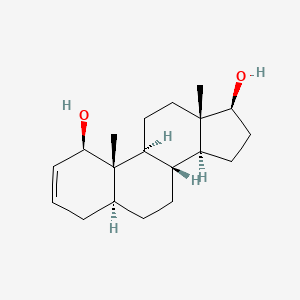
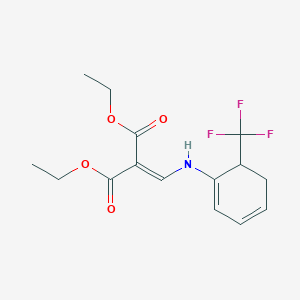
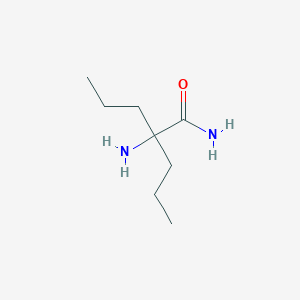
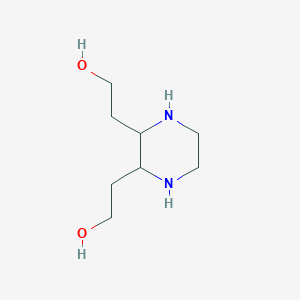
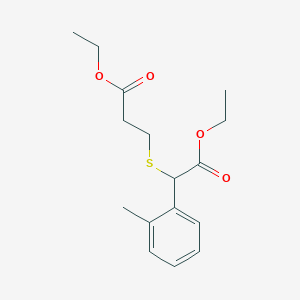

![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
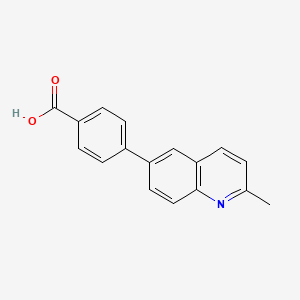
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
